BenchChemオンラインストアへようこそ!

3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE

Ring strain energy Covalent inhibitor design Conformational restriction

This 1,3-disubstituted azetidine differentiates itself via a dual electrophilic framework: a 4-chlorobenzenesulfonyl moiety (Hammett σₚ = +0.23) for moderate covalent engagement, and a meta-CF3 benzoyl group enhancing metabolic stability and π-stacking. Its strained azetidine ring (strain ~25.2 kcal/mol) offers distinct conformational restriction versus flexible acyclic analogs, enabling precise SAR exploration. Ideal for fragment-based screening and diversity-oriented synthesis. Secure this high-purity building block for your next campaign.

Molecular Formula C17H13ClF3NO3S
Molecular Weight 403.8
CAS No. 1448031-25-1
Cat. No. B2421287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE
CAS1448031-25-1
Molecular FormulaC17H13ClF3NO3S
Molecular Weight403.8
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClF3NO3S/c18-13-4-6-14(7-5-13)26(24,25)15-9-22(10-15)16(23)11-2-1-3-12(8-11)17(19,20)21/h1-8,15H,9-10H2
InChIKeyXNZMKHGMKHNQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (CAS 1448031-25-1): Procurement-Ready Building Block for Medicinal Chemistry and Fragment-Based Screening


3-(4-Chlorobenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (CAS 1448031-25-1) is a synthetic 1,3-disubstituted azetidine derivative with the molecular formula C₁₇H₁₄ClF₃N₂O₃S and a molecular weight of approximately 418.8 g/mol [1]. The compound features a strained four-membered azetidine ring (ring strain energy ~25.2 kcal/mol) substituted at the N1 position with a 3-(trifluoromethyl)benzoyl group and at the C3 position with a 4-chlorobenzenesulfonyl group [2]. Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry, serving as bioisosteres for piperazines, piperidines, and pyrrolidines, with demonstrated utility in marketed drugs such as baricitinib and cobimetinib [3]. The dual electron-withdrawing substitution pattern of this compound—combining a sulfonyl group and a trifluoromethyl-substituted benzoyl moiety—creates a conformationally restricted, electrophilic framework suitable for fragment-based drug discovery, targeted covalent inhibitor design, and diversity-oriented synthesis campaigns [4].

Why 3-(4-Chlorobenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]azetidine Cannot Be Swapped with Generic Azetidine Sulfonamides or Mono-Substituted Analogs


The dual-substitution pattern of this compound—combining a 4-chlorobenzenesulfonyl group at C3 with a 3-(trifluoromethyl)benzoyl group at N1—creates a unique electronic and conformational profile that distinguishes it from simpler azetidine sulfonamides or benzoyl azetidines. The 4-chlorobenzenesulfonyl moiety provides electron-withdrawing character and a potential sulfonyl electrophilic warhead capable of engaging nucleophilic residues (e.g., catalytic serine or cysteine) in enzyme active sites [1]. The 3-(trifluoromethyl)benzoyl group introduces additional lipophilicity (estimated contribution to cLogP ~+1.0-1.5 units relative to unsubstituted benzoyl), metabolic stability through fluorine shielding, and potential for π-π stacking interactions with aromatic protein residues [2]. Unlike analogs where the trifluoromethyl group is positioned at the 2- or 4-position of the benzoyl ring (e.g., 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine or 1-[2-(trifluoromethyl)benzoyl] variants), the meta (3-) substitution of the CF₃ group in this compound alters the electrostatic potential surface, dipole moment, and steric accessibility of the benzoyl carbonyl, which can critically impact binding pose and target selectivity . The conformational restriction imposed by the azetidine ring (bond angles bent 10-20° from planarity, inversion barrier ~10 kcal/mol) further differentiates this scaffold from more flexible pyrrolidine or piperidine analogs [3]. These combined features mean that even seemingly minor structural changes (e.g., replacing Cl with OCH₃ on the sulfonyl phenyl ring, or shifting the CF₃ group between ortho/meta/para positions) can lead to unpredictable alterations in potency, selectivity, and physicochemical properties—rendering generic substitution unreliable without explicit comparative data.

3-(4-Chlorobenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]azetidine: Quantitative Differentiation Guide for Scientific Procurement Decisions


Azetidine Ring Strain (25.2 kcal/mol) vs. Pyrrolidine (5.8 kcal/mol) and Piperidine (~0 kcal/mol): Implications for Covalent Inhibitor Design and Ring-Opening Reactivity

The azetidine core of the target compound exhibits a ring strain energy of 25.2 kcal/mol, which is approximately 4.3-fold higher than that of pyrrolidine (5.8 kcal/mol) and substantially greater than piperidine (~0 kcal/mol) [1]. This elevated strain energy confers greater electrophilic reactivity at the azetidine ring carbons, making the compound a potential substrate for nucleophilic ring-opening reactions—a property not shared by its five- and six-membered ring analogs. The puckered conformation of the azetidine ring, with bond angles deviating 10-20° from planarity, also imposes conformational rigidity that can enhance binding specificity in target engagement studies [1].

Ring strain energy Covalent inhibitor design Conformational restriction

Molecular Weight and Physicochemical Differentiation: Target Compound (418.8 g/mol; MW on some sources 403.8) vs. Close Structural Analogs

The target compound (molecular formula C₁₇H₁₄ClF₃N₂O₃S; calculated MW 418.8 g/mol; vendor-reported MW 403.8) differs in molecular weight and predicted physicochemical profile from its closest commercially available structural analogs [1]. Compared to 3-(4-chlorobenzenesulfonyl)azetidine hydrochloride (CAS 1820665-00-6; MW 268.15 g/mol), the target compound adds a 3-(trifluoromethyl)benzoyl group that increases molecular weight by approximately 150.7 g/mol and substantially enhances lipophilicity and potential for protein-ligand interactions . Compared to 3-((4-chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine (CAS 1448074-02-9; MW 439.9 g/mol), the target compound replaces a sulfonyl linker with a carbonyl linker, altering both hydrogen-bonding capacity and metabolic stability [2].

Physicochemical properties Molecular weight comparison Lipophilicity

4-Chlorobenzenesulfonyl Moiety Biological Activity: Class-Level Evidence from Hybrid 4-Chlorobenzenesulfonyl-1,2,3-Triazole Derivatives (Cholinesterase and Anticancer IC₅₀ Values)

Although no direct quantitative biological activity data exist for the target compound itself, structurally related 4-chlorobenzenesulfonyl derivatives have demonstrated measurable biological activities in peer-reviewed studies. In a 2024 study of novel hybrid structures based on 4-chlorobenzenesulfonyl and 1,2,3-triazoles, compound 8b exhibited AChE inhibition with an IC₅₀ of 0.29 ± 0.003 mM (~28-fold more potent than galantamine standard at 8 ± 0.05 mM), compound 8c showed anticancer activity against PC3 prostate cancer cells with an IC₅₀ of 3.82 ± 1.86 µM (comparable to 5-FU standard at 4.34 ± 1.29 µM), and compound 8a displayed DPPH radical scavenging activity (IC₅₀ 8.659 µg/mL) [1]. These data demonstrate that the 4-chlorobenzenesulfonyl pharmacophore can confer tangible enzyme inhibition and anticancer activity when incorporated into appropriate molecular frameworks.

4-Chlorobenzenesulfonyl pharmacophore Cholinesterase inhibition Anticancer activity

Meta (3-) Trifluoromethyl Substitution on Benzoyl Group: Differential Impact on Physicochemical and Binding Properties vs. Ortho and Para Analogs

The position of the trifluoromethyl group on the benzoyl moiety (meta/3- in the target compound) creates a distinct electrostatic potential surface compared to ortho (2-) and para (4-) substituted analogs. In drug discovery programs, the meta-CF₃ substitution pattern has been associated with a balanced LogP contribution and reduced susceptibility to oxidative metabolism compared to para-substituted analogs, while avoiding the steric clash potential of ortho-substituted variants [1]. The trifluoromethyl group in azetidine derivatives has been shown to enhance metabolic stability and improve pharmacokinetic profiles; its incorporation at the C2 position of azetidines is a subject of active research in strain-release synthesis methodology [2]. Commercial analogs with varied CF₃ positioning include 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine (CAS 1797885-04-1) and 3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine (CAS 1797885-80-3), illustrating the diversity of accessible substitution patterns .

Trifluoromethyl positional effect Electrostatic potential Metabolic stability

Sulfonyl Electrophilicity: 4-Chlorobenzenesulfonyl vs. 4-Methylbenzenesulfonyl (Tosyl) and 4-Methoxybenzenesulfonyl—Electronic Tuning for Targeted Covalent Inhibitor Design

The 4-chlorobenzenesulfonyl group in the target compound provides distinct electronic properties compared to other commonly used arylsulfonyl groups in azetidine chemistry. The chlorine substituent (Hammett σₚ = +0.23) imparts a moderate electron-withdrawing effect that enhances the electrophilicity of the sulfonyl sulfur toward nucleophilic attack, relative to the electron-donating 4-methyl (σₚ = -0.17) or 4-methoxy (σₚ = -0.27) analogs [1]. This makes the target compound more reactive as a potential covalent inhibitor scaffold compared to tosyl (4-methylbenzenesulfonyl) analogs, while being less reactive (and potentially more selective) than the strongly electron-withdrawing 4-nitrobenzenesulfonyl (σₚ = +0.78) variant. The commercial availability of close analogs with varied sulfonyl substituents—including 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine and 3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine—enables systematic SAR exploration of sulfonyl electronic effects .

Sulfonyl electrophilicity Covalent warhead Hammett substituent constant

Procurement Purity Specifications: Target Compound Typically Supplied at ≥95% Purity vs. 97-98% for Closest Analogs

Commercial suppliers list the target compound (CAS 1448031-25-1) with a typical purity specification of ≥95%, which is comparable to the purity grades offered for close structural analogs such as 3-[(4-chlorophenyl)sulfonyl]azetidine hydrochloride (CAS 1820665-00-6; 95.0% purity from Fluorochem) and 3-((4-chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine (CAS 1448074-02-9; typically ≥95%) [1]. The compound is supplied as a solid and is characterized by its InChI Key (XNZMKHGMKHNQDC-UHFFFAOYSA-N), enabling unambiguous identification across supplier catalogs . The InChI Key provides a computable chemical identifier that facilitates cross-referencing between vendor databases and research literature.

Chemical purity Procurement specifications Quality control

Optimal Research and Procurement Scenarios for 3-(4-Chlorobenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (CAS 1448031-25-1)


Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Screening Libraries

The target compound's azetidine scaffold, with its high ring strain (25.2 kcal/mol) and dual electrophilic functional groups (sulfonyl + benzoyl), makes it an ideal candidate for inclusion in fragment-based screening libraries targeting enzymes with nucleophilic active-site residues (e.g., serine hydrolases, cysteine proteases, or kinases). The 4-chlorobenzenesulfonyl group provides a moderately electrophilic warhead (σₚ = +0.23) suitable for reversible or irreversible covalent inhibition, while the meta-trifluoromethylbenzoyl group enhances binding through hydrophobic and π-stacking interactions [1]. In FBDD campaigns, this compound can serve as a starting fragment with MW ~404-419 g/mol, well within the rule-of-three guidelines for fragment libraries, and its conformational restriction (azetidine ring bond angles 10-20° from planarity) can improve binding entropy compared to more flexible acyclic analogs [2].

Structure-Activity Relationship (SAR) Studies on Sulfonyl Electrophilicity in Azetidine-Based Inhibitor Series

The target compound occupies a specific position in the SAR landscape of arylsulfonyl-substituted azetidines. With its 4-chlorobenzenesulfonyl group (Hammett σₚ = +0.23), it represents an intermediate electrophilicity point between electron-rich tosyl analogs (σₚ = -0.17) and strongly electron-deficient nitrobenzenesulfonyl analogs (σₚ = +0.78) [1]. Systematic procurement of the target compound alongside its 4-methyl, 4-methoxy, 4-fluoro, and 4-nitro sulfonyl analogs enables researchers to generate Hammett plots correlating sulfonyl electronic effects with biological potency, selectivity, and off-target reactivity. The meta-CF₃ substitution on the benzoyl group further differentiates this compound from ortho- and para-CF₃ isomers, enabling positional SAR exploration [3].

Diversity-Oriented Synthesis (DOS) and Conformationally Restricted Building Block Collections

As a 1,3-disubstituted azetidine with orthogonal functional handles (C3-sulfonyl and N1-benzoyl), the target compound can serve as a key intermediate in diversity-oriented synthesis campaigns. The azetidine ring can undergo strain-release ring-opening reactions to generate acyclic amine products or ring-expansion to pyrrolidines and other heterocycles, while the sulfonyl and benzoyl groups can be further functionalized through nucleophilic aromatic substitution (at the 4-chlorophenyl ring) or carbonyl transformations [1]. The compound's inclusion in commercial building block libraries addresses the growing demand for sp³-rich, three-dimensional scaffolds in medicinal chemistry, as documented in recent reviews highlighting azetidines as privileged structures for improving clinical candidate success rates [2].

Cholinesterase and Anticancer Target Screening Based on 4-Chlorobenzenesulfonyl Pharmacophore Activity

Based on class-level evidence from structurally related 4-chlorobenzenesulfonyl-1,2,3-triazole hybrids that demonstrated AChE inhibition (IC₅₀ = 0.29 mM, 28-fold more potent than galantamine) and anticancer activity against PC3 prostate cancer cells (IC₅₀ = 3.82 µM) [1], the target compound represents a logical candidate for screening in cholinesterase inhibition assays (relevant to Alzheimer's disease research) and antiproliferative assays against solid tumor cell lines. While no direct activity data exist for the target compound, the shared 4-chlorobenzenesulfonyl pharmacophore provides a rational basis for prioritizing this compound in focused screening decks targeting these therapeutic areas.

Quote Request

Request a Quote for 3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.